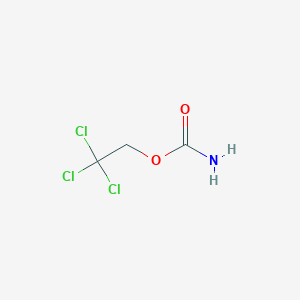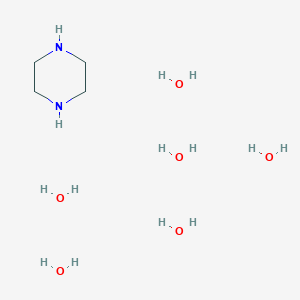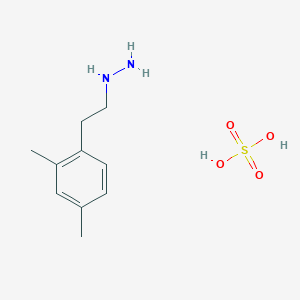
1-Eicosanamine
描述
Synthesis Analysis
The synthesis of eicosanoid-related compounds often involves complex biochemical pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymatic pathways. These pathways are responsible for the generation of a wide range of eicosanoids from arachidonic acid, highlighting the complexity of synthesizing specific eicosanoid compounds such as 1-Eicosanamine.
Molecular Structure Analysis
Eicosanoids, including potentially 1-Eicosanamine, have a 20-carbon backbone derived from polyunsaturated fatty acids. The molecular structure of these compounds is crucial for their biological activity, as it determines their interaction with specific receptors and enzymes, thereby influencing their physiological and pathological roles.
Chemical Reactions and Properties
Eicosanoids undergo various chemical reactions, primarily through their interactions with enzymes that catalyze their formation and degradation. The chemical properties of these compounds, including reactivity and stability, are influenced by their specific functional groups and molecular structure.
Physical Properties Analysis
The physical properties of eicosanoids, such as solubility, melting point, and crystalline structure, are important for their biological function and application in research and medicine. These properties can affect the bioavailability and efficacy of eicosanoid-based therapeutic agents.
Chemical Properties Analysis
The chemical properties of eicosanoids, including acidity, basicity, and reactivity, play a critical role in their biological activities. These properties are determined by the specific functional groups present in the eicosanoid molecules, influencing their interaction with biological molecules and their overall physiological effects.
References (Sources)
- (Wang & Dubois, 2010): This paper highlights the roles of eicosanoids in cancer, providing insights into their synthesis and biological effects.
- (Bozza et al., 2011): Discusses the localization and function of eicosanoid-synthesizing machinery within lipid bodies.
- (Mohaddes et al., 2014): Provides an example of research into the physical properties of compounds similar to eicosanoids for thermo-regulation applications.
- (O’Donnell et al., 2009): Reviews methods for the detection and analysis of eicosanoids, relevant to understanding their molecular structure and chemical properties.
科学研究应用
Therapeutic Agents Development : Basic science, including studies on molecules like eicosanoids, contributes significantly to the development of new therapeutic agents for treating various diseases. The research involves understanding the structure, function, and interactions of small molecules, leading to the identification of novel therapeutic targets (Samuelsson, 2012).
Thermo-regulation Applications : Modification of melamine-formaldehyde/n-eicosane microcapsules has been explored to enhance the latent heat of fusion for application in textiles, aiming at efficient thermo-regulation. This involves understanding and enhancing the thermal properties of eicosane compounds (Mohaddes et al., 2014).
Cancer Research : Eicosanoids, including derivatives of compounds like eicosanamine, are implicated in various pathological processes, such as inflammation and cancer. Research has highlighted the complex roles of eicosanoids in epithelial-derived tumors and the tumor microenvironment, crucial for understanding cancer evolution, progression, and metastasis (Wang & DuBois, 2010).
Asthma and Allergies : Eicosanoids are crucial lipid mediators involved in pathophysiological processes related to asthma, allergies, and allied diseases. Understanding the biology of eicosanoids and their role in airway pathophysiology has led to the development of drugs like leukotriene synthesis inhibitors and receptors antagonists (Sokolowska et al., 2020).
Cardiovascular System : Eicosanoids have fundamental roles in physiology and diseases of the cardiovascular system. Knowledge about how eicosanoids, COX enzymes, and prostacyclin function has been applied to treat conditions like pulmonary arterial hypertension and peripheral vascular disease (Mitchell & Kirkby, 2018).
Brain Tumors : Research suggests that the eicosanoid cascade plays a role in common human brain tumors like gliomas and meningiomas. This has implications for developing treatments using agents targeting eicosanoid-producing enzymes (Nathoo et al., 2003).
Textile Materials Development : Eicosane compounds are utilized in the development of thermoregulating textile materials through the creation of microcapsules with phase change materials, indicating applications in functional fabric design (Shin et al., 2005).
未来方向
The control of multi-drug-resistant pathogenic bacteria has become a priority for the World Health Organization (WHO). Therefore, there has been an increasing demand for emerging non-conventional new antimicrobial therapies . This could potentially open up new avenues for research into compounds like 1-Eicosanamine.
属性
IUPAC Name |
icosan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHXFUSLEBPCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065108 | |
| Record name | 1-Eicosanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Eicosanamine | |
CAS RN |
10525-37-8 | |
| Record name | Eicosylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10525-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Eicosanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Eicosanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-EICOSANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594M3CY45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)




